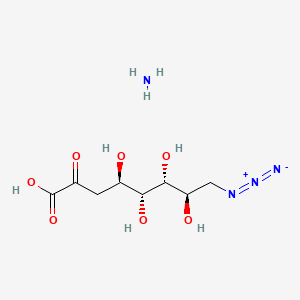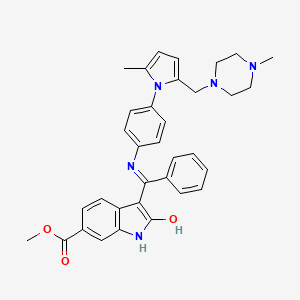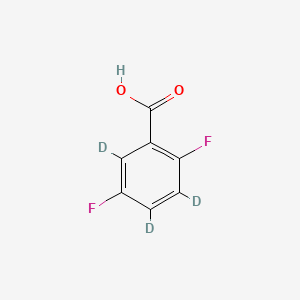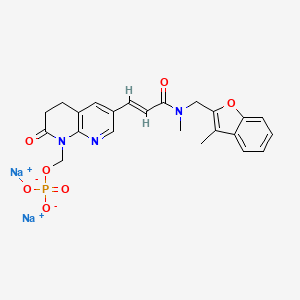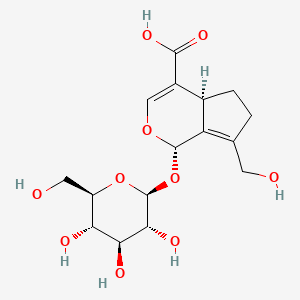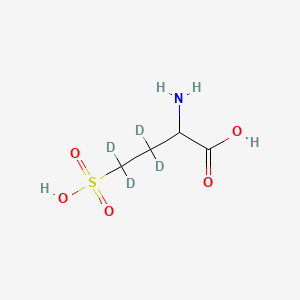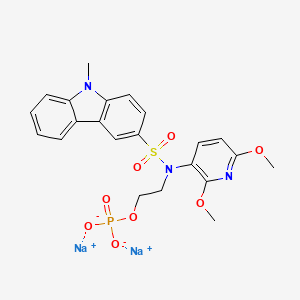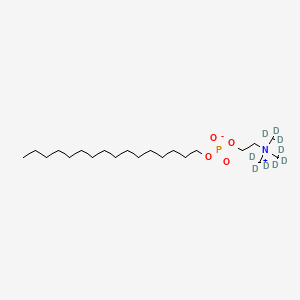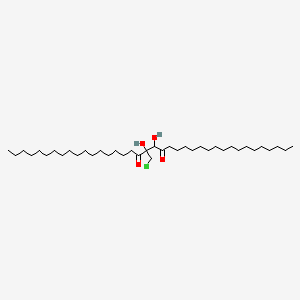
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione is a complex organic compound characterized by the presence of chloromethyl, hydroxyl, and ketone functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione typically involves multi-step organic reactions. One common method includes the chloromethylation of a precursor compound, followed by hydroxylation and oxidation steps. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to ensure consistent quality and efficiency. The purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form additional ketone or carboxyl groups.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can react with the chloromethyl group
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce secondary alcohols .
Applications De Recherche Scientifique
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The hydroxyl and ketone groups may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
19-(Hydroxymethyl)-19,20-dihydroxyoctatriacontane-18,21-dione: Lacks the chloromethyl group, resulting in different reactivity and applications.
19-(Chloromethyl)-19,20-dihydroxyhexatriacontane-18,21-dione: Shorter carbon chain, affecting its physical and chemical properties
Uniqueness
19-(Chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione is unique due to its specific combination of functional groups and long carbon chain.
Propriétés
Formule moléculaire |
C39H75ClO4 |
|---|---|
Poids moléculaire |
643.5 g/mol |
Nom IUPAC |
19-(chloromethyl)-19,20-dihydroxyoctatriacontane-18,21-dione |
InChI |
InChI=1S/C39H75ClO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-36(41)38(43)39(44,35-40)37(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h38,43-44H,3-35H2,1-2H3 |
Clé InChI |
DYPXNXGXOYBSLA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)C(C(CCl)(C(=O)CCCCCCCCCCCCCCCCC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


